2-Butoxyethanamine hydrochloride

Description

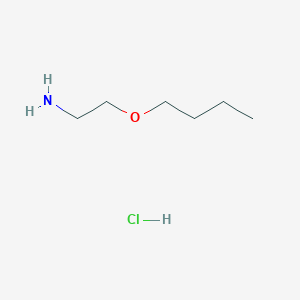

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-butoxyethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-2-3-5-8-6-4-7;/h2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHDPKUTTMGOFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Butoxyethanamine Hydrochloride

Strategies for the Construction of the Ether-Amine Backbone

The formation of the 2-butoxyethanamine backbone requires the creation of both an ether linkage and a primary amine group. Several synthetic strategies can be employed to achieve this, primarily centered around the selection of appropriate precursors and the sequence of functional group introduction.

Precursor Selection and Functionalization Pathways

Two primary functionalization pathways can be envisioned:

Pathway A: Etherification followed by Amination: This approach involves first synthesizing a 2-butoxyethanol (B58217) intermediate, which is then converted to the target amine.

Pathway B: Amination followed by Etherification: In this route, an amino alcohol derivative is first prepared, followed by the introduction of the butyl group via etherification.

Table 1: Key Precursors for 2-Butoxyethanamine Synthesis

| Precursor Name | Chemical Formula | Role in Synthesis |

| n-Butanol | C₄H₁₀O | Source of the butoxy group |

| 2-Chloroethanol | C₂H₄ClO | Precursor for the ethoxyamine backbone |

| Ethylene (B1197577) oxide | C₂H₄O | Reactive precursor for forming the ethanol (B145695) backbone |

| 2-Aminoethanol | C₂H₇NO | Precursor containing the pre-formed amino and hydroxyl groups |

| 2-Butoxyethanol | C₆H₁₄O₂ | Key intermediate in Pathway A |

| Butyl halide | C₄H₉X (X=Cl, Br, I) | Alkylating agent for the butyl group |

The industrial production of the key intermediate, 2-butoxyethanol, is commonly achieved through the reaction of ethylene oxide with n-butanol. nih.govwikipedia.orgcdc.gov Another method involves the etherification of butanol with 2-chloroethanol. core.ac.uk

Amine Group Introduction Techniques

The introduction of the primary amine group is a pivotal step in the synthesis of 2-butoxyethanamine. Several established methods can be applied:

Direct Amination of Alcohols: A highly atom-economical method involves the direct reaction of 2-butoxyethanol with ammonia (B1221849). researchgate.netnih.gov This "hydrogen borrowing" strategy typically employs transition metal catalysts, such as those based on nickel or ruthenium, under elevated temperature and pressure. researchgate.netwho.int The reaction proceeds through the in-situ oxidation of the alcohol to an aldehyde, which then forms an imine with ammonia, followed by reduction to the primary amine.

Reductive Amination of Aldehydes: This widely used method involves the reaction of an aldehyde with an amine in the presence of a reducing agent. wikipedia.orgrsc.orgmasterorganicchemistry.comru.nlsigmaaldrich.com In the context of 2-butoxyethanamine synthesis, 2-butoxyethanol would first be oxidized to 2-butoxyacetaldehyde. This aldehyde can then be reacted with ammonia to form an intermediate imine, which is subsequently reduced to the desired primary amine. wikipedia.orgmasterorganicchemistry.comgoogle.com Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. masterorganicchemistry.comru.nl

Williamson Ether Synthesis Approach: This classic method for ether formation can be adapted to construct the ether-amine backbone. wikipedia.orgresearchgate.net One variation involves reacting sodium butoxide with a protected 2-haloethylamine, such as N-(2-chloroethyl)acetamide, followed by deprotection of the amine. Alternatively, a protected 2-aminoethanol derivative can be deprotonated to form an alkoxide, which then reacts with a butyl halide. researchgate.net

Stereoselective and Regioselective Synthesis Approaches

While 2-butoxyethanamine is an achiral molecule, the principles of stereoselective and regioselective synthesis are crucial in the broader context of amine synthesis and can be relevant for producing more complex, structurally related compounds.

Stereoselective Synthesis: In cases where a chiral center is desired, for instance, by introducing substituents on the ethylamine (B1201723) backbone, asymmetric synthesis methods become important. Asymmetric hydrogenation of prochiral enamines or imines using chiral catalysts is a powerful technique to obtain enantiomerically enriched amines. google.com The use of chiral auxiliaries on the nitrogen or in the catalyst ligand can effectively control the stereochemical outcome of the reaction.

Regioselective Synthesis: Regioselectivity becomes critical when dealing with polyfunctional molecules. For example, in the amination of a diol, controlling which hydroxyl group is converted to an amine is a significant challenge. The use of directing groups or specific catalysts can favor the amination of one position over another. nih.gov In the context of 2-butoxyethanamine synthesis from precursors with multiple reactive sites, the choice of reagents and reaction conditions is key to ensuring the desired connectivity.

Formation and Stabilization of the Hydrochloride Salt

Once the free base of 2-butoxyethanamine has been synthesized and purified, it is converted to its hydrochloride salt. This is often done to improve the compound's stability, crystallinity, and handling properties.

Acid-Base Reaction Kinetics in Salt Formation

The formation of 2-butoxyethanamine hydrochloride is a classic acid-base reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid. spectroscopyonline.comyoutube.com

Reaction: C₄H₉OCH₂CH₂NH₂ + HCl → [C₄H₉OCH₂CH₂NH₃]⁺Cl⁻

The kinetics of this reaction are typically very fast, as proton transfer reactions between strong acids and basic amines are generally diffusion-controlled. The equilibrium of the reaction lies far to the right, favoring the formation of the ammonium (B1175870) salt. The reaction is usually carried out by treating a solution of the amine with a solution of hydrogen chloride in an appropriate solvent, such as diethyl ether, isopropanol (B130326), or methanol (B129727). Anhydrous conditions are often preferred to prevent the introduction of water, which can affect the crystallization process. sciencemadness.org

Crystallization and Purification Techniques for Hydrochloride Salts

The isolation and purification of this compound are typically achieved through crystallization. The choice of solvent is crucial for obtaining a high yield of pure crystalline product. The ideal solvent should dissolve the amine free base but have low solubility for the hydrochloride salt, thus promoting precipitation upon formation.

Common techniques for inducing crystallization include:

Cooling Crystallization: The solubility of the hydrochloride salt often decreases significantly at lower temperatures. Cooling the reaction mixture can therefore lead to the precipitation of the salt.

Antisolvent Addition: Adding a solvent in which the hydrochloride salt is insoluble (an antisolvent) to a solution of the salt can induce crystallization.

Evaporation: Slowly evaporating the solvent from a saturated solution of the hydrochloride salt can also lead to the formation of crystals.

The resulting crystalline solid is then collected by filtration, washed with a cold, non-polar solvent to remove any residual impurities, and dried under vacuum.

Table 2: Illustrative Crystallization Parameters for Amine Hydrochlorides

| Parameter | Condition | Rationale |

| Solvent System | Isopropanol/Diethyl Ether | Good solubility for the free base, poor for the salt. |

| Temperature | 0 - 5 °C | Decreases the solubility of the hydrochloride salt. |

| Precipitation Method | Addition of HCl in ether to an isopropanol solution of the amine | Controlled precipitation of the salt. |

| Washing Solvent | Cold Diethyl Ether | Removes impurities without dissolving the product. |

The purity of the final product can be assessed by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Optimization of Synthetic Yields and Reaction Efficiency

The optimization of synthetic yields for amines like this compound is a critical focus in chemical manufacturing. The efficiency of the synthesis is heavily dependent on reaction conditions, including the choice of catalyst, solvent, temperature, and pressure.

Reductive amination, a key process for synthesizing amines, can be challenging due to potential side reactions such as over-alkylation or the reduction of carbonyl precursors to alcohols. rsc.org The development of highly selective and efficient catalysts is therefore crucial. rsc.org Both homogeneous and heterogeneous catalysts have been successfully developed for these reactions. rsc.org For instance, in related amination processes, amorphous Cobalt particles, prepared in situ from CoCl2 and a reducing agent like NaBH4, have been shown to be highly active and selective under relatively mild conditions (80 °C, 1-10 bar H2), achieving high selectivity (99%). organic-chemistry.org

Another approach involves the use of specific catalytic systems like [RuCl2(p-cymene)]2/Ph2SiH2, which has proven efficient for the reductive amination of aldehydes with anilines, yielding good results. organic-chemistry.org The optimization of these parameters is essential to maximize the yield of the desired primary amine and minimize byproducts.

Table 1: Illustrative Conditions for Catalytic Reductive Amination

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Catalyst | Amorphous Cobalt Particles | [RuCl2(p-cymene)]2/Ph2SiH2 |

| Nitrogen Source | Aqueous Ammonia | Anilines |

| Reducing Agent | H2 | Phenylsilane (Ph2SiH2) |

| Temperature | 80 °C | Not specified |

| Pressure | 1-10 bar | Not specified |

| Selectivity | High (99%) | Good yields reported |

This table illustrates conditions used in analogous reductive amination reactions, showcasing catalyst and reagent choices that influence reaction efficiency. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. researchgate.net This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

A major focus of green chemistry is the replacement of hazardous reagents and solvents. nih.govresearchgate.net For example, using water as a solvent where possible can significantly improve the environmental profile of a synthesis. nih.gov In the broader context of amine synthesis, biocatalysis using enzymes like amine dehydrogenases (AmDHs) or transaminases presents a green alternative to traditional chemical methods. researchgate.netwhiterose.ac.ukthieme-connect.de These enzymatic reactions often occur under mild conditions (e.g., 30°C) in aqueous environments, reducing energy consumption and waste generation. whiterose.ac.uk

Biocatalytic reductive amination, for example, can produce chiral amines with high enantiomeric excess and conversion rates, sometimes exceeding 99%. whiterose.ac.ukresearchgate.net The use of native or engineered enzymes can lead to highly selective and efficient processes. whiterose.ac.uk While specific examples for 2-Butoxyethanamine are not detailed, the principles from the synthesis of other amines, such as using NAD(P)H-dependent amine dehydrogenases, are directly applicable. whiterose.ac.uk These enzymes use a cofactor to transfer a hydride to an iminium intermediate, forming the final amine product. whiterose.ac.uk

Considerations for Scalable Synthesis Processes

Scaling up the synthesis of this compound from a laboratory setting to industrial production requires careful consideration of several factors. The dominant industrial method for producing the precursor, 2-butoxyethanol, involves the reaction of ethylene oxide with butyl alcohol. nih.gov The subsequent conversion to 2-butoxyethanamine and then to its hydrochloride salt must be efficient and economical on a large scale.

For continuous production processes, such as those described for related compounds like 2-Butoxyethyl acetate, fixed-bed reactors with solid acid catalysts are employed. google.com This setup allows for continuous esterification at temperatures between 70-150 °C, with the removal of water byproduct through distillation. google.com A similar continuous process could be envisioned for the amination step, which would enhance production efficiency and reduce costs associated with batch processing.

Key considerations for scalable synthesis include:

Catalyst Longevity and Recovery : For catalytic processes, the stability and reusability of the catalyst are paramount for industrial application to minimize costs and waste. google.com

Process Automation and Control : Continuous production requires robust process control to maintain optimal conditions and ensure consistent product quality.

Waste Management : The disposal of byproducts and waste streams must comply with environmental regulations. nih.gov Methods like incineration of organic residues are often employed. nih.gov

Purity and Separation : The final product must be separated from unreacted starting materials and byproducts. This is typically achieved through distillation. google.com The purity of the final this compound is crucial, and industrial grades may differ from higher-purity technical grades. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Butoxyethanamine |

| 2-butoxyethanol |

| 2-Butoxyethyl acetate |

| Acetic acid |

| Ammonia |

| Anilines |

| Butyl alcohol |

| Cobalt(II) chloride (CoCl2) |

| Ethylene oxide |

| Phenylsilane (Ph2SiH2) |

| [RuCl2(p-cymene)]2 |

Chemical Reactivity and Mechanistic Studies of 2 Butoxyethanamine Hydrochloride

Nucleophilic Properties of the Amine Moiety

The primary amine group in 2-Butoxyethanamine is a key center of reactivity, capable of participating in a variety of reactions by donating its electron pair to electrophilic species.

As a primary amine, 2-Butoxyethanamine is an effective nucleophile for substitution reactions, particularly those following the S(_N)2 mechanism. youtube.com In these reactions, the amine attacks an electrophilic carbon atom, displacing a leaving group in a single, concerted step. youtube.com This type of reaction is fundamental in organic synthesis for forming carbon-nitrogen bonds.

The general mechanism involves the nucleophilic amine attacking an alkyl halide, for example, leading to the formation of a secondary amine and a halide salt. The reaction rate is dependent on the concentration of both the amine and the alkyl halide. youtube.com Due to the presence of a primary amine, which is relatively unhindered, 2-Butoxyethanamine is expected to be a good candidate for S(_N)2 reactions with methyl and primary alkyl halides. youtube.com Intramolecular versions of such reactions are also possible if a leaving group is present elsewhere in a molecule, leading to the formation of cyclic structures. pressbooks.pub

Table 1: Expected Reactivity of 2-Butoxyethanamine in Nucleophilic Reactions This table is generated based on general principles of amine reactivity.

| Reaction Type | Electrophile | General Product Class |

|---|---|---|

| Nucleophilic Substitution (S(_N)2) | Primary Alkyl Halide (R-X) | Secondary Amine |

| Nucleophilic Addition | Aldehyde (R-CHO) | Imine (Schiff Base) |

| Nucleophilic Addition | Ketone (R-CO-R') | Imine (Schiff Base) |

| Acyl Substitution | Acyl Chloride (R-COCl) | Amide |

2-Butoxyethanamine readily participates in nucleophilic addition reactions with carbonyl compounds, such as aldehydes and ketones. libretexts.org The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by the amine nucleophile. savemyexams.com

The reaction with an aldehyde or ketone is typically acid-catalyzed and proceeds via a two-part mechanism: nucleophilic addition to the carbonyl to form a tetrahedral intermediate called a carbinolamine, followed by the elimination of water to yield an imine (also known as a Schiff base). allstudiesjournal.comlibretexts.org The pH must be carefully controlled; if the conditions are too acidic, the amine becomes protonated and non-nucleophilic, and if too basic, the hydroxyl group of the carbinolamine cannot be easily removed as water. libretexts.org This reaction is reversible and the resulting imine can be hydrolyzed back to the amine and carbonyl compound under acidic conditions. libretexts.org

Functionalization Reactions of the Alkyl Chain and Amine Group

The amine group is the primary site for functionalization, allowing 2-Butoxyethanamine to be used as a building block in synthesis or for surface modification.

The primary amine of 2-Butoxyethanamine makes it an ideal candidate for the functionalization of silica (B1680970) surfaces. Silica gel possesses surface silanol (B1196071) groups (Si-OH) that can interact with or be chemically modified by amine compounds. semi.ac.cn Amines can be immobilized on the silica surface through hydrogen bonding between the amine groups and the surface silanols. nih.gov

This surface modification is widely used to create adsorbents for capturing acidic gases like CO₂ or volatile organic compounds (VOCs). nih.govresearchgate.net Amine-functionalized silicas have demonstrated significant capacity for adsorbing aldehydes and other pollutants. researchgate.net The primary amine group is particularly effective in this application. researchgate.net The interaction can also be made covalent by first treating the silica with a coupling agent, then reacting it with the amine. This creates a durable material with a high density of reactive amine sites.

Table 2: Applications of Amine-Functionalized Silica This table summarizes general findings applicable to silica functionalized with primary amines like 2-Butoxyethanamine.

| Application | Target Compound | Interaction Mechanism | Reference |

|---|---|---|---|

| CO₂ Capture | Carbon Dioxide (CO₂) | Chemical adsorption (carbamate formation) | nih.gov |

| VOC Abatement | Formaldehyde, Acetaldehyde | Chemical adsorption | researchgate.net |

| VOC Abatement | Toluene, Xylene | Physical adsorption (van der Waals) | researchgate.net |

2-Butoxyethanamine and its hydrochloride salt can be derivatized for both analytical identification and as intermediates in organic synthesis. Alkoxyamine hydrochlorides, in general, are valuable reagents that can be condensed with ketones or aldehydes to form alkoxyimino derivatives, which is a powerful method for introducing nitrogen into a molecule. nih.gov

For analytical purposes, derivatization is often necessary to improve detection. While methods exist for analyzing the parent alcohol (2-butoxyethanol) by converting it into an ester for HPLC analysis or a trimethylsilyl (B98337) derivative for GC analysis, similar strategies can be applied to the amine. chromforum.org The primary amine can be reacted with various reagents to form stable, easily detectable products.

In synthesis, the amine group serves as a versatile handle. It can react with acyl chlorides or anhydrides to form stable amides, a common linkage in many complex organic molecules. nih.gov It can also be a key component in the synthesis of heterocyclic compounds, such as imidazoles, by reacting with appropriate precursors. nih.gov

Reaction Mechanism Elucidation via Spectroscopic and Kinetic Methods

The elucidation of reaction mechanisms for chemical compounds is a cornerstone of organic chemistry, providing fundamental insights into their reactivity. For 2-Butoxyethanamine hydrochloride, understanding its reaction pathways is crucial for predicting its behavior in various chemical environments. This is typically achieved through a combination of spectroscopic and kinetic studies, which together paint a detailed picture of the transformation process at a molecular level.

Due to a lack of specific, in-depth mechanistic studies on this compound in publicly available literature, this section will draw upon established principles of the reactivity of primary amines, amine hydrochlorides, and ethers to discuss the likely spectroscopic and kinetic behavior of this compound.

Spectroscopic techniques are invaluable for identifying reactants, intermediates, and products, as well as for inferring the structural changes that occur during a reaction. The primary methods used for such analyses are Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. For this compound, the key functional groups are the primary ammonium (B1175870) group (-NH3+) and the ether linkage (C-O-C).

Primary Amine Hydrochloride: The hydrochloride salt of a primary amine exhibits characteristic N-H stretching vibrations. spectroscopyonline.com In the solid state or in a non-polar solvent, a broad and strong absorption envelope is typically observed in the range of 3000-2700 cm⁻¹. spectroscopyonline.com This broadness is a result of strong intermolecular hydrogen bonding. Additionally, primary amine salts show two distinct N-H bending vibrations: an asymmetric bend between 1625-1560 cm⁻¹ and a symmetric bend from 1550-1500 cm⁻¹. spectroscopyonline.com

Ether Linkage: The C-O-C stretching vibration of the ether group in this compound is expected to produce a strong absorption band in the region of 1150-1085 cm⁻¹.

By monitoring changes in the IR spectrum over the course of a reaction, one can follow the disappearance of the reactant's characteristic peaks and the appearance of new peaks corresponding to the product. For instance, in a reaction where the amine is deprotonated, the broad N-H stretching of the ammonium salt would be replaced by the two sharper N-H stretching bands of a primary amine at approximately 3350 and 3450 cm⁻¹. libretexts.orgopenstax.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, the protons on the carbon adjacent to the ammonium group are expected to be deshielded and appear at a chemical shift of around 2.3-3.0 ppm. libretexts.org The protons on the carbon adjacent to the ether oxygen will also be shifted downfield. The N-H protons of the ammonium group typically appear as a broad signal, and their chemical shift can vary depending on the solvent and concentration. libretexts.orglibretexts.org Deuterium exchange (adding D₂O) can be used to confirm the identity of the N-H protons, as they will be replaced by deuterium, causing their signal to disappear from the spectrum. libretexts.orgopenstax.org

¹³C NMR: In the ¹³C NMR spectrum, the carbon atom bonded to the nitrogen atom will be deshielded and is expected to resonate in the 10-65 ppm range. libretexts.org Similarly, the carbons attached to the ether oxygen will also show a downfield shift.

NMR is a powerful tool for tracking the progress of a reaction. By taking spectra at different time intervals, it is possible to observe the decrease in the intensity of the reactant signals and the corresponding increase in the product signals, allowing for the determination of reaction kinetics.

A summary of the expected spectroscopic data for this compound is presented in the table below.

| Spectroscopic Technique | Functional Group | Expected Absorption/Chemical Shift |

| IR Spectroscopy | Primary Ammonium (N-H Stretch) | 3000-2700 cm⁻¹ (broad) |

| Primary Ammonium (N-H Bend) | 1625-1560 cm⁻¹ (asymmetric), 1550-1500 cm⁻¹ (symmetric) | |

| Ether (C-O-C Stretch) | 1150-1085 cm⁻¹ | |

| ¹H NMR Spectroscopy | H on C adjacent to -NH₃⁺ | ~2.3-3.0 ppm |

| N-H of -NH₃⁺ | Variable, broad | |

| ¹³C NMR Spectroscopy | C adjacent to -N | 10-65 ppm |

Kinetic studies measure the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and the presence of a catalyst. This information is crucial for deducing the reaction mechanism, including the number of steps involved and the nature of the rate-determining step.

The reactivity of this compound is primarily dictated by the primary amine functionality. ondavia.com In its protonated form, the lone pair of electrons on the nitrogen is not available for nucleophilic attack. chemguide.co.uklibretexts.org Therefore, for the amine to act as a nucleophile, it must first be deprotonated to its free base form, 2-Butoxyethanamine. chemguide.co.uklibretexts.org

A plausible reaction to study would be the nucleophilic substitution reaction of the free amine with an alkyl halide. The general mechanism for such a reaction is as follows:

Deprotonation (Equilibrium): this compound is in equilibrium with its free base form in the presence of a base (or solvent acting as a base).

Nucleophilic Attack (Sₙ2): The free amine, acting as a nucleophile, attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in a bimolecular nucleophilic substitution (Sₙ2) reaction. libretexts.orgmsu.edu This step is typically the rate-determining step.

The rate of this reaction would be expected to follow second-order kinetics, being first order with respect to the free amine and first order with respect to the alkyl halide.

Rate = k[2-Butoxyethanamine][Alkyl Halide]

Kinetic data for such a reaction could be obtained by monitoring the change in concentration of reactants or products over time using spectroscopic methods, such as UV-Vis spectroscopy if the product has a suitable chromophore, or NMR spectroscopy. psu.edu By performing the reaction at different temperatures, the activation energy (Ea) could be determined from an Arrhenius plot, providing further insight into the energy barrier of the reaction.

Factors that would influence the kinetics of such a reaction include:

Steric Hindrance: The butoxy group may introduce some steric bulk around the amino group, potentially slowing down the rate of nucleophilic attack compared to a less hindered primary amine.

Solvent Effects: The choice of solvent can significantly impact the reaction rate by stabilizing or destabilizing the transition state.

Leaving Group Ability: The nature of the halide in the alkyl halide will affect the rate, with better leaving groups (e.g., I⁻ > Br⁻ > Cl⁻) leading to a faster reaction.

Advanced Spectroscopic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the definitive structural confirmation of 2-Butoxyethanamine hydrochloride. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can map out the complete covalent framework of the molecule.

Proton (¹H) NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. Due to the lack of readily available experimental spectra for this compound, the following assignments are based on predictive models and comparison with structurally similar compounds, such as 2-Butoxyethanol (B58217). The presence of the ammonium (B1175870) group (-NH₃⁺) in the hydrochloride salt significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield compared to the free amine.

The predicted ¹H NMR spectral data in a typical solvent like Deuterium Oxide (D₂O) would exhibit distinct signals corresponding to the different proton groups in the molecule. The integration of these signals would correspond to the number of protons in each group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 (CH₃) | 0.92 | Triplet | 3H |

| H-2 (CH₂) | 1.38 | Sextet | 2H |

| H-3 (CH₂) | 1.57 | Quintet | 2H |

| H-4 (O-CH₂) | 3.55 | Triplet | 2H |

| H-5 (O-CH₂) | 3.70 | Triplet | 2H |

| H-6 (CH₂-N) | 3.20 | Triplet | 2H |

| H-7 (NH₃⁺) | ~7.5-8.5 | Broad Singlet | 3H |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

The terminal methyl group (H-1) is expected to appear as a triplet due to coupling with the adjacent methylene (B1212753) group (H-2). The internal methylene groups of the butyl chain (H-2 and H-3) would present as complex multiplets (sextet and quintet, respectively). The methylene groups adjacent to the ether oxygen (H-4 and H-5) and the nitrogen atom (H-6) are shifted downfield due to the electron-withdrawing effects of these heteroatoms. The protons of the ammonium group (H-7) would likely appear as a broad singlet, and its chemical shift can be highly dependent on concentration and temperature.

Carbon-13 (¹³C) NMR for Structural Connectivity

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (CH₃) | 13.9 |

| C-2 (CH₂) | 19.3 |

| C-3 (CH₂) | 31.7 |

| C-4 (O-CH₂) | 70.5 |

| C-5 (O-CH₂) | 68.0 |

| C-6 (CH₂-N) | 39.5 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

The aliphatic carbons of the butyl group (C-1, C-2, and C-3) are expected to resonate in the upfield region of the spectrum. The carbons bonded to the electronegative oxygen atom (C-4 and C-5) will be deshielded and thus appear at higher chemical shifts. chemicalbook.com Similarly, the carbon adjacent to the positively charged nitrogen atom (C-6) in the hydrochloride salt will experience a downfield shift compared to the corresponding carbon in the free amine.

Two-Dimensional NMR Techniques for Complex Structure Elucidation

To unambiguously assign all proton and carbon signals and to confirm the structural connectivity, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, this would confirm the sequence of the butyl chain and the connectivity between the two methylene groups of the ethylamine (B1201723) moiety.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would allow for the definitive assignment of each carbon signal based on the chemical shift of the proton(s) attached to it. For instance, the carbon signal at approximately 39.5 ppm would show a correlation with the proton signal at around 3.20 ppm, confirming the C-6/H-6 assignment.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across heteroatoms. For example, a correlation between the protons on C-4 (H-4) and carbon C-5, and between the protons on C-5 (H-5) and carbon C-4, would confirm the ether linkage. Similarly, correlations between the protons on C-5 (H-5) and carbon C-6 would verify the link between the butoxy and ethylamine fragments.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. massbank.eu This allows for the determination of the elemental formula of 2-Butoxyethanamine, and by extension, its hydrochloride salt. The protonated molecule [M+H]⁺ of 2-Butoxyethanamine would be the species observed.

| Ion | Calculated Exact Mass |

| [C₆H₁₅NO + H]⁺ | 118.1226 |

The experimentally determined exact mass from an HRMS analysis would be compared to the calculated mass. A close match (typically within a few parts per million) provides strong evidence for the proposed elemental formula, C₆H₁₆NO⁺.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the protonated molecule. nist.gov By selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which provides structural information. The fragmentation of 2-Butoxyethanamine would be expected to follow patterns typical for ethers and aliphatic amines.

Key fragmentation pathways would likely include:

Alpha-cleavage adjacent to the nitrogen atom: This is a common fragmentation for amines and would result in the loss of a butyl radical to form a characteristic iminium ion.

Cleavage of the C-O ether bond: This could occur on either side of the oxygen atom, leading to the formation of butoxy or ethoxy-related fragments.

Loss of small neutral molecules: Fragmentation could also involve the loss of neutral molecules such as ethene or butene.

The resulting product ions in the MS/MS spectrum would provide a fingerprint for the structure of this compound, confirming the arrangement of the butyl group, the ether linkage, and the ethylamine moiety.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in assessing the purity of a sample and identifying any potential impurities or byproducts from its synthesis. scitechdaily.com

The analysis of amines by GC-MS can present challenges due to their polarity. For primary aliphatic amines, derivatization is a common strategy to improve chromatographic behavior and obtain more informative mass spectra. copernicus.orgresearchgate.net However, direct analysis is also possible. The electron ionization (EI) mass spectrum of 2-Butoxyethanamine would be expected to exhibit characteristic fragmentation patterns. The molecular ion peak (the peak corresponding to the intact molecule) may be weak or absent in long-chain amines. whitman.edu

The most significant fragmentation pathway for primary amines is typically the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage). libretexts.org For 2-Butoxyethanamine, this would result in the formation of a stable immonium ion. The fragmentation patterns can help distinguish between isomers. libretexts.org

Expected Key Fragmentation Patterns for 2-Butoxyethanamine:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 117 | [C₆H₁₅NO]⁺ | Molecular Ion (if observed) |

| 88 | [CH₂=NH-CH₂-O-C₄H₉]⁺ | α-cleavage with loss of a hydrogen radical |

| 73 | [C₄H₉O]⁺ | Cleavage of the C-O bond |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 44 | [CH₂=NH₂]⁺ | Cleavage of the bond between the ethyl and amine groups |

| 30 | [CH₂=NH₂]⁺ | A common fragment for primary amines resulting from β-cleavage whitman.edu |

This table represents expected fragmentation patterns based on the general principles of mass spectrometry for amines and ethers. Actual results may vary based on instrumental conditions.

The purity of a this compound sample can be determined by integrating the peak area of the principal compound in the gas chromatogram and comparing it to the areas of any other detected peaks, which would represent impurities.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and the unique molecular "fingerprint" of a compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, leading to the absorption of radiation. These absorption frequencies are characteristic of the types of bonds and functional groups present. osti.gov

For this compound, the IR spectrum would be dominated by features arising from the primary amine salt (NH₃⁺), the ether linkage (C-O-C), and the alkyl chain (C-H bonds). The protonation of the amine group to form the hydrochloride salt results in significant changes in the IR spectrum compared to the free amine. spectroscopyonline.com Specifically, the N-H stretching vibrations of the resulting NH₃⁺ group give rise to a broad and strong absorption band, typically in the 2800-3200 cm⁻¹ region. spectroscopyonline.comresearchgate.net This broadness is a result of extensive hydrogen bonding.

Expected Characteristic IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~2800-3200 | N-H stretching | Primary Amine Salt (NH₃⁺) | Strong, Broad spectroscopyonline.comresearchgate.net |

| ~2850-2960 | C-H stretching | Alkyl (Butoxy group, Ethyl chain) | Strong |

| ~1560-1625 | N-H asymmetric bending | Primary Amine Salt (NH₃⁺) | Medium spectroscopyonline.com |

| ~1500-1550 | N-H symmetric bending | Primary Amine Salt (NH₃⁺) | Medium spectroscopyonline.com |

| ~1450-1470 | C-H bending | Alkyl (CH₂) | Medium |

| ~1120 | C-O-C stretching | Ether | Strong |

This table is based on established correlation charts for functional groups and data for similar amine hydrochlorides. rsc.orgucla.edu Actual peak positions and intensities can vary based on the sample state and instrument.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. nih.gov It relies on the inelastic scattering of monochromatic light (Raman scattering) from a molecule. The resulting spectrum provides a unique "fingerprint" based on the molecule's specific vibrational modes. scitechdaily.com While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would provide detailed information about the carbon backbone and the symmetric vibrations of the molecule. This makes it a powerful tool for confirming the molecular structure and for distinguishing it from isomers or related compounds. Quantitative Raman spectroscopy can also be employed for the analysis of amines. ondavia.com

Expected Characteristic Raman Shifts for this compound:

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~2800-3000 | C-H stretching | Alkyl (Butoxy group, Ethyl chain) | Strong |

| ~1440-1460 | CH₂ scissoring | Alkyl | Medium |

| ~1200-1300 | C-N stretching | Amine | Medium |

| ~1050-1150 | C-O-C stretching | Ether | Medium |

| ~800-900 | C-C stretching | Alkyl backbone | Medium |

This table represents expected Raman shifts based on the general principles of Raman spectroscopy for the functional groups present in the molecule. copernicus.orgwaters.comspectroscopyonline.comspectroscopyonline.comarxiv.org

Application of Spectroscopic Techniques in Reaction Monitoring

The synthesis of this compound, likely involving the amination of a 2-butoxyethanol derivative, can be effectively monitored in real-time using spectroscopic techniques. This allows for the optimization of reaction conditions, determination of reaction kinetics, and identification of intermediates.

Mass spectrometry, particularly when coupled with direct sampling techniques, can be used to track the progress of amination reactions by monitoring the disappearance of starting materials and the appearance of the product and any intermediates. rsc.orgwaters.comacs.org For instance, in the synthesis of this compound, one could monitor the consumption of a precursor like 2-butoxyethyl halide and the formation of the desired amine.

Vibrational spectroscopy also offers powerful tools for reaction monitoring. In-situ IR or Raman spectroscopy probes can be immersed directly into the reaction mixture. By tracking the characteristic peaks of the reactants and products over time, a detailed profile of the reaction progress can be obtained. For example, the disappearance of a C-Halogen stretching band and the appearance of the characteristic N-H and C-N stretching bands of the amine product could be monitored to follow the course of the reaction.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the electronic structure, preferred geometries, and energetic properties of a molecule. For 2-Butoxyethanamine hydrochloride, such studies would provide invaluable insights into its stability and reactivity.

Density Functional Theory (DFT) Studies

DFT has become a popular method for computational chemistry due to its balance of accuracy and computational cost. A typical DFT study on this compound would involve:

Vibrational Frequency Analysis: Calculation of the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum and to predict its infrared (IR) and Raman spectra. These theoretical spectra could be compared with experimental data for validation.

Electronic Property Calculation: Determination of properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP would be particularly useful for understanding intermolecular interactions, while the HOMO-LUMO gap would provide an indication of the molecule's chemical reactivity and kinetic stability.

Currently, there are no published DFT studies that provide this information for this compound.

Molecular Dynamics Simulations for Conformational Flexibility

The presence of a flexible butoxy chain and the C-C and C-O bonds in the ethanamine moiety suggests that this compound can adopt multiple conformations. Molecular dynamics (MD) simulations are ideally suited to explore this conformational landscape. An MD simulation of this compound would typically involve:

Force Field Parameterization: Developing or validating a force field that accurately describes the inter- and intramolecular interactions of this compound.

Simulation in Different Environments: Running simulations of the molecule in the gas phase, in solution (e.g., in water or an organic solvent), or in a condensed phase to understand how the environment influences its conformational preferences.

Analysis of Trajectories: Analyzing the simulation trajectories to identify the most populated conformations, the energy barriers between them, and the dynamics of conformational changes.

No published research detailing molecular dynamics simulations of this compound could be located.

Theoretical Prediction of Reaction Pathways and Energetics

Theoretical methods can be employed to predict the mechanisms and energy profiles of chemical reactions involving this compound. This could include:

Protonation/Deprotonation Equilibria: Calculating the pKa of the amine group to understand its acid-base chemistry.

Nucleophilic Substitution Reactions: Modeling reactions where the amine or the ether oxygen acts as a nucleophile.

Decomposition Pathways: Investigating the thermal or chemical degradation pathways of the molecule.

For each potential reaction, computational methods could be used to locate the transition state structures and calculate the activation energies, providing a quantitative understanding of the reaction kinetics. This information is currently not available in the scientific literature.

Structure-Reactivity Relationship Modeling

By systematically modifying the structure of 2-Butoxyethanamine and calculating relevant quantum chemical descriptors, it would be possible to establish quantitative structure-reactivity relationships (QSRR). For instance, one could investigate how changes in the length of the alkoxy chain or the presence of substituents affect properties such as:

Reactivity Indices: Fukui functions or local softness to predict sites of electrophilic or nucleophilic attack.

Interaction Energies: Calculating the binding energy with other molecules or surfaces.

Such modeling would be invaluable for designing new molecules with tailored properties, but no such studies on this compound have been reported.

While computational chemistry and theoretical modeling represent powerful approaches for elucidating the molecular properties and reactivity of chemical compounds, this compound remains an unstudied molecule in this regard. The complete absence of DFT, ab initio, molecular dynamics, and reaction pathway studies in the public domain signifies a clear knowledge gap. The generation of such data through future research would be essential for a fundamental understanding of this compound and to guide its application in various chemical fields.

Applications in Organic Synthesis and Material Science As a Building Block

Utilization as a Synthetic Intermediate for Complex Molecules

The primary amine group of 2-butoxyethanamine serves as a key reactive site for the construction of larger, more complex molecules. This amine can readily participate in a variety of fundamental organic reactions, including nucleophilic substitution and addition reactions. For instance, it can be acylated to form amides, alkylated to produce secondary or tertiary amines, or reacted with carbonyl compounds to yield imines, which can be further reduced to amines. These transformations allow for the incorporation of the butoxyethyl moiety into a wide array of molecular frameworks.

The presence of the ether linkage provides flexibility and can influence the solubility and conformational properties of the final molecule. This combination of reactive and passive functional groups makes 2-butoxyethanamine hydrochloride a useful starting material for the synthesis of specialty chemicals, where precise control over molecular architecture is required.

Role in the Synthesis of Substituted Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in many pharmaceuticals, agrochemicals, and functional materials. nih.govnih.govclockss.orgopenmedicinalchemistryjournal.com The primary amine of 2-butoxyethanamine makes it a suitable precursor for the synthesis of various substituted nitrogen-containing heterocyclic systems. Through condensation reactions with dicarbonyl compounds or their equivalents, it can be used to form five- or six-membered rings such as pyrroles, pyrazoles, and pyridines.

For example, in a Paal-Knorr type synthesis, 2-butoxyethanamine can react with a 1,4-dicarbonyl compound to yield a substituted pyrrole. Similarly, reaction with a 1,3-dicarbonyl compound can lead to the formation of an enamine, which can then undergo cyclization to form various heterocyclic structures. The butoxyethyl substituent can impart desirable physical properties, such as increased lipophilicity or improved solubility in organic media, to the resulting heterocyclic compound. The synthesis of such heterocycles often involves intramolecular cyclizations of amine derivatives. beilstein-journals.org

| Heterocycle Type | General Reactants | Potential Role of 2-Butoxyethanamine |

| Pyrrolidines | Amine with a leaving group on the alkyl chain | Formation of an N-butoxyethylpyrrolidine via intramolecular cyclization. beilstein-journals.org |

| Imidazolidines | Reaction of an aziridine (B145994) with an imine | As a precursor to the imine or for further functionalization. nih.gov |

| Azetidin-2-ones | Reaction of a chiral imine with a malonate | As the amine component for the initial imine formation. beilstein-journals.org |

This table illustrates potential synthetic applications based on the known reactivity of primary amines in heterocyclic synthesis.

Preparation of Functional Polymers and Macromolecules

The ability of 2-butoxyethanamine to be incorporated into polymeric structures makes it a valuable monomer for creating functional polymers with tailored properties.

Polydimethylsiloxane (PDMS) is a widely used silicone polymer known for its thermal stability, flexibility, and biocompatibility. The properties of PDMS can be modified by incorporating functional groups. 2-Butoxyethanamine can be grafted onto a PDMS backbone that has been pre-functionalized with reactive groups such as chlorosilyl or vinyl moieties. The primary amine of 2-butoxyethanamine can react with these groups to form a stable linkage, thereby introducing the butoxyethyl functionality into the polysiloxane. This modification can alter the surface properties of the PDMS, for example, by increasing its hydrophilicity or providing a site for further chemical reactions.

Polyether polyols are key components in the production of polyurethanes. google.commdpi.com They are typically synthesized through the ring-opening polymerization of epoxides, such as ethylene (B1197577) oxide or propylene (B89431) oxide. This polymerization is initiated by a compound containing active hydrogen atoms, such as a diol or a triol.

Amine compounds can act as co-initiators in this process. vot.pl After deprotonation of the hydrochloride salt to the free amine, 2-butoxyethanamine can serve as an initiator, with the primary amine providing a site for the polymerization to begin. The resulting polyether polyol will have a butoxyethyl group at its core, which can influence the final properties of the polyurethane, such as its flexibility, hydrophobicity, and resistance to degradation. Patents describe the use of mixed initiators, including various amines, to produce polyether polyols with specific properties for applications like flexible foams. google.com

| Polymerization Component | Function |

| Epoxide (e.g., Propylene Oxide) | Monomer |

| Initiator (e.g., Glycerine) | Starts the polymer chain |

| Co-initiator (e.g., 2-Butoxyethanamine) | Introduces specific functionality and modifies polymer properties |

| Catalyst (e.g., Alkali metal hydroxide) | Accelerates the polymerization reaction |

This table outlines the general components in the synthesis of polyether polyols where 2-butoxyethanamine could be used as a co-initiator.

Precursor for Advanced Materials and Surface Modification Agents

The dual functionality of 2-butoxyethanamine makes it an effective agent for modifying the surfaces of various materials to create advanced composites and functionalized surfaces. The amine group can form covalent or ionic bonds with a material's surface, while the butoxyethyl chain alters the surface chemistry.

For example, it can be used to modify the surface of inorganic fillers, such as silica (B1680970) or clay, to improve their compatibility with organic polymer matrices. The amine group can react with surface silanol (B1196071) groups on silica, anchoring the butoxyethyl chain to the surface. This organic modification can transform a hydrophilic filler into a more hydrophobic one, leading to better dispersion in a non-polar polymer and enhancing the mechanical properties of the resulting composite material. Such surface modifications are crucial for developing advanced materials for a range of applications. mdpi.com

Application in Agrochemical Synthesis as a Salt-Forming Amine

In agrochemical formulations, the solubility and efficacy of an active ingredient are paramount. Many herbicides, such as 2,4-D (2,4-dichlorophenoxyacetic acid), are acidic and have low water solubility in their free acid form. orst.edu To overcome this, they are often converted into salts to improve their solubility and handling characteristics.

Amine salts are commonly used for this purpose. 2-Butoxyethanamine can act as the base in this acid-base reaction, forming a 2-butoxyethanaminium salt of the herbicide. The resulting salt is typically much more soluble in water, allowing for the preparation of concentrated aqueous formulations that are easily diluted for application. The choice of the amine can also influence the stability and absorption of the herbicide by the target weed. Common amine salt formulations of 2,4-D include dimethylamine, but other amines can be used to achieve specific formulation properties. 24d.info

| Amine Used in 2,4-D Formulation | Key Characteristics |

| Dimethylamine (DMA) | Most widely used, good water solubility. orst.edu24d.info |

| Isopropylamine | Common amine salt formulation. 24d.info |

| Triisopropanolamine | Used in certain formulations. 24d.info |

| 2-Butoxyethanamine (potential) | Could offer a balance of water solubility and lipophilicity due to the butoxy group, potentially influencing absorption. |

This table compares common amines used in 2,4-D herbicide formulations and the potential role of 2-butoxyethanamine.

Analytical Methodologies for Research Purity and Structural Elucidation

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For 2-Butoxyethanamine hydrochloride, both gas and liquid chromatography are invaluable tools.

Gas Chromatography (GC) Method Development and Validation

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. While direct analysis of the hydrochloride salt is challenging due to its low volatility, derivatization can be employed to convert it into a more volatile form suitable for GC analysis. cdc.govnih.gov Methods for the related compound, 2-butoxyethanol (B58217), often involve derivatization to increase volatility for GC separation and detection. cdc.gov

A typical GC method development and validation for a derivatized analogue of this compound would involve the following:

Column Selection: A capillary column, such as a DB-1 or DB-5, which are nonpolar, or a more polar column like a DB-624, could be suitable depending on the derivative's properties. chromforum.org

Injector and Detector: A split/splitless injector is commonly used, and a flame ionization detector (FID) provides excellent sensitivity for organic compounds. cdc.govkeikaventures.com Mass spectrometry (MS) can be coupled with GC (GC-MS) for definitive identification. nih.govwho.int

Temperature Program: An optimized temperature program is crucial for achieving good separation of the analyte from any impurities or by-products of the derivatization reaction.

Validation Parameters: Method validation would include assessing linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ) to ensure the method is reliable and fit for its intended purpose. cdc.gov

| Parameter | Typical Condition |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Detector (FID) Temp | 300 °C |

| Oven Program | Initial 50°C, hold 2 min, ramp to 280°C at 10°C/min, hold 5 min |

| Carrier Gas | Helium |

| Derivatizing Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) chromforum.org |

Table 1: Example GC Method Parameters for a Derivatized Amine

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wider range of compounds than GC, including non-volatile and thermally labile substances like hydrochloride salts. For this compound, reversed-phase HPLC is a common approach.

Developing and validating an HPLC method would entail:

Column: A C18 reversed-phase column is a good starting point, offering good retention and separation of moderately polar compounds. chromforum.org

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. The pH of the mobile phase is critical for controlling the retention of the amine.

Detection: A UV detector can be used if the molecule possesses a chromophore. However, for compounds lacking a strong UV chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed. chromforum.org Derivatization to introduce a fluorescent tag is another option for achieving high sensitivity with a fluorescence detector. chromforum.org

Quantitative and Qualitative Analysis: For quantitative analysis, a calibration curve is constructed using standards of known concentration. Qualitative analysis involves comparing the retention time of the peak in the sample to that of a known standard. Peak purity can be assessed using a photodiode array (PDA) detector.

| Parameter | Typical Condition |

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in Water, B: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or CAD |

| Column Temperature | 30 °C |

Table 2: Example HPLC Method Parameters

Hyphenated Analytical Approaches beyond GC-MS (e.g., LC-MS, GC-IR)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for structural elucidation and impurity identification. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the analysis of this compound. LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, allowing for the determination of the molecular weight of the parent compound and its fragments. nih.govresearchgate.net This is invaluable for confirming the identity of the main component and for identifying unknown impurities. Tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information. nih.govresearchgate.net

Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR combines gas chromatography with infrared spectroscopy. As components elute from the GC column, they pass through an IR spectrometer, which provides information about the functional groups present in the molecule. nih.govresearchgate.net This can be a useful complementary technique to GC-MS for structural confirmation.

Advanced Sample Preparation Techniques for Complex Research Matrices

The analysis of this compound in complex matrices, such as biological fluids or environmental samples, often requires extensive sample preparation to remove interfering substances. cdc.govnih.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. A sorbent material is chosen that selectively retains the analyte of interest while allowing interfering components to pass through. The analyte is then eluted with a small volume of a strong solvent. For an amine compound, a cation-exchange SPE cartridge could be effective. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquids. The pH of the aqueous phase can be adjusted to control the partitioning of the amine between the aqueous and organic layers. nih.gov

Derivatization: As mentioned earlier, derivatization can be used not only to improve chromatographic properties but also to enhance detectability. cdc.govnih.govchromforum.org For example, derivatizing the amine with a fluorogenic reagent can significantly improve the sensitivity of HPLC analysis with fluorescence detection. chromforum.org

Development of Standard Reference Materials for Research

The availability of a well-characterized standard reference material (SRM) is essential for ensuring the accuracy and comparability of analytical results between different laboratories and over time. An SRM for this compound would be a highly purified and homogenous material with a certified value for its purity.

The development of an SRM involves:

Synthesis and Purification: The compound is synthesized and purified to the highest possible degree using techniques like recrystallization and preparative chromatography.

Comprehensive Characterization: The purified material is then extensively characterized using a variety of analytical techniques, including those described above (GC, HPLC, LC-MS, NMR, IR), to confirm its identity and determine its purity.

Value Assignment: The purity value is assigned based on the results from multiple independent analytical methods.

Stability Studies: The stability of the material is assessed under various storage conditions to establish its shelf life.

Certified reference materials for related compounds, such as ethylene (B1197577) glycol butyl ether, are available from commercial suppliers and serve as a model for the development of an SRM for this compound. sigmaaldrich.com The use of isotopically labeled standards, where one or more atoms are replaced with a heavier isotope, is also a valuable tool for accurate quantification, particularly in complex matrices, through isotope dilution mass spectrometry. publications.gc.ca

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Reactions Involving 2-Butoxyethanamine Hydrochloride

While specific research detailing the use of this compound in novel catalytic reactions is not extensively documented, its molecular structure suggests several potential avenues for exploration. Primary amines are foundational in various catalytic systems, acting as ligands, organocatalysts, or catalyst precursors. numberanalytics.comacs.org The future of catalysis is trending towards the use of efficient, selective, and sustainable catalysts, often derived from simple and readily available molecules. numberanalytics.comsolubilityofthings.comnumberanalytics.com

The presence of both a nitrogen and an ether oxygen atom allows 2-Butoxyethanamine to function as a bidentate ligand, coordinating with metal centers to form stable complexes. These potential metal complexes could be investigated for their catalytic activity in a range of transformations. For instance, transition-metal catalyzed reactions are a cornerstone of modern organic synthesis, with applications in hydroamination, C-H functionalization, and photoredox catalysis. acs.org The development of new catalysts with nanostructured supports or those that mimic biological enzymes are key trends. numberanalytics.com Future research could focus on synthesizing and characterizing gold(III) or other transition metal complexes with 2-Butoxyethanamine as a ligand to explore their catalytic prowess in reactions like the alkylation of indoles. researchgate.net

Furthermore, primary amines themselves can act as organocatalysts, particularly in asymmetric synthesis. Cinchona-based primary amine catalysts, for example, are powerful tools for the functionalization of carbonyl compounds. acs.org Research could be directed toward evaluating this compound as a simple, accessible organocatalyst for reactions such as aldol (B89426) or Mannich reactions, which are fundamental bond-forming processes.

Table 1: Potential Catalytic Applications for Amine Ligands

| Catalytic Application | Relevant Metal Centers | Potential Reaction Type |

|---|---|---|

| Cross-Coupling Reactions | Palladium, Nickel, Copper | C-C and C-N bond formation |

| Hydroamination | Gold, Rhodium, Iridium | Addition of N-H across a C=C bond |

| Asymmetric Catalysis | Rhodium, Ruthenium, Iridium | Enantioselective transformations |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with continuous flow and automated platforms is revolutionizing the pharmaceutical and fine chemical industries by offering enhanced safety, scalability, and efficiency. rsc.orgvapourtec.com While the specific use of this compound in such systems is not yet a focus of published research, the technology provides a fertile ground for future investigations.

Flow chemistry is particularly advantageous for handling highly reactive intermediates and exothermic reactions, as it provides superior mixing and heat transfer compared to batch processing. researchgate.netrsc.org The synthesis or derivatization of amines can be seamlessly integrated into flow systems. For example, nucleophilic aromatic substitution (SNAr) reactions to install aliphatic amines onto aromatic rings are common in industry and well-suited for flow reactors. vapourtec.com Future work could involve developing a continuous flow process for the synthesis of 2-Butoxyethanamine itself or using it as a building block in the multi-step flow synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs). rsc.org The development of telescoped, multi-step syntheses in a single, continuous line is a significant goal in modern process chemistry. rsc.org

Automated synthesis platforms, often coupled with flow chemistry, enable high-throughput experimentation and rapid optimization of reaction conditions. nih.gov These systems can accelerate the discovery of new applications for molecules like this compound by systematically screening its reactivity with a large number of substrates and catalysts. nih.gov

Table 2: Comparison of Batch vs. Flow Chemistry for Amine Synthesis

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Higher risk with exotherms/unstable intermediates | Enhanced safety, smaller reaction volumes |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heat dissipation |

| Mass Transfer | Can be inefficient, leading to gradients | Highly efficient and rapid mixing |

| Scalability | Often requires re-optimization | More straightforward, linear scalability |

| Reproducibility | Can be variable | High degree of control and reproducibility |

Advanced Derivatization for Bioimaging Probes and Sensors

Fluorescent probes are indispensable tools in chemical biology for visualizing and detecting specific analytes in living systems. rsc.org The design of these probes often involves linking a fluorophore to a recognition moiety that selectively interacts with the target. There is no specific literature on the derivatization of this compound for this purpose, but its primary amine group offers a convenient handle for chemical modification.

Future research could explore the conjugation of 2-Butoxyethanamine to various fluorophore scaffolds. For example, NBD (4-nitro-2,1,3-benzoxadiazole) derivatives are widely used as fluorescent sensors. nih.gov The primary amine of 2-Butoxyethanamine could react with NBD-Cl to create a new probe whose fluorescent properties could be sensitive to its local environment or specific analytes. nih.gov Similarly, rhodamine and fluorescein (B123965) dyes are common platforms for building sensors, and their derivatization with amine-containing fragments is a well-established strategy. rsc.orgnih.gov

The development of sensors for amines is also a critical area of research, given their importance and potential toxicity. rsc.org Conjugated porous polymers have been shown to act as fluorescent sensors for aromatic and aliphatic amines with very low detection limits. rsc.org While not a direct derivatization, this highlights the demand for new materials and molecules for amine detection, a role that derivatives of 2-Butoxyethanamine could potentially fill, either as the analyte or as part of a sensor assembly. A simple derivatization of an existing sensor molecule can lead to vastly improved properties, such as enhanced water solubility or red-shifted emission spectra. acs.org

Theoretical and Experimental Studies of Solvation Effects

The behavior of ions and molecules in solution is profoundly influenced by their interactions with solvent molecules, a phenomenon known as solvation. For amine hydrochloride salts, these interactions are complex, involving hydrogen bonding, ion-dipole forces, and hydrophobic effects. While specific solvation studies on this compound are not available, research on related systems provides a framework for future investigations.

Experimental studies could probe how the solubility and reactivity of this compound change across a range of solvents with varying polarities and hydrogen-bonding capabilities. The kinetics of reactions involving amines are known to be significantly affected by the electrophilicity and polarity of the solvent medium. acs.org Understanding these effects is crucial for optimizing synthetic reactions.

Theoretical and computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are powerful tools for studying solvation at a molecular level. acs.orgolisystems.com These models can predict the structure of solvation shells around the ammonium (B1175870) cation and chloride anion, and calculate thermodynamic properties like the enthalpy of solvation. chinaskydream.comresearchgate.net Such studies are vital for understanding phenomena like the formation of corrosive amine hydrochloride deposits in industrial settings and for designing more robust chemical processes. olisystems.com The interplay between lattice energy and solvation energy governs the solubility of these salts, and computational studies can provide valuable insights into these competing forces. chinaskydream.com

Development of Sustainable Synthesis Routes for Ether Amines

The chemical industry is increasingly shifting towards "green" and sustainable manufacturing processes that utilize renewable feedstocks and minimize waste. rsc.orgrsc.org The development of sustainable routes to industrially important chemicals like ether amines is a key research goal.

Current research in sustainable amine synthesis focuses on several promising strategies. One approach is the use of biomass-derived platform chemicals. Lignocellulose, an abundant form of plant biomass, can be broken down and converted into alcohols, which can then be transformed into amines through catalytic amination processes. asme.org Catalytic methods such as "hydrogen borrowing" or reductive amination from bio-based alcohols or aldehydes offer high atom economy and avoid the use of stoichiometric reagents. rsc.org

Another avenue is the development of enzymatic methods. Biocatalysis, using enzymes like lipases or transaminases, allows for the synthesis of amides and amines under mild, environmentally benign conditions, often in greener solvents. numberanalytics.comnih.gov For example, Candida antarctica lipase (B570770) B (CALB) has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. nih.gov Future research could focus on developing a biocatalytic route to 2-Butoxyethanamine or related ether amines, potentially starting from a bio-derived butanol and ethylene (B1197577) glycol precursor. Such processes would reduce the reliance on petrochemical feedstocks and align with the principles of green chemistry. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Butoxyethanamine hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : React 2-butoxyethanol with thionyl chloride (SOCl₂) to form the chloro intermediate, followed by amination with ammonia under controlled pH (6–8) and temperature (40–60°C). Monitor progress via TLC or HPLC .

- Reductive amination : Use a ketone precursor (e.g., 2-butoxyacetone) with ammonium acetate and a reducing agent (e.g., sodium cyanoborohydride) in methanol. Optimize molar ratios (1:1.2 ketone:amine) and reaction time (12–24 hrs) using factorial design .

- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity, confirmed by melting point analysis and NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30) and UV detection at 254 nm. Compare retention times against certified standards .

- NMR : Confirm the amine proton resonance at δ 2.6–3.1 ppm (quartet) and butoxy chain protons at δ 1.2–1.6 ppm (multiplet) in D₂O .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 152.1 (base peak) and Cl⁻ adducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Safety Measures :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .

- Spill Management : Neutralize spills with 5% acetic acid, followed by adsorption using vermiculite. Dispose of waste via approved hazardous chemical channels .

- Acute Toxicity Mitigation : In case of skin contact, rinse immediately with 0.9% saline; for inhalation, move to fresh air and monitor for bronchospasm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Strategies :

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition or receptor binding) across multiple concentrations (1 nM–10 µM) using standardized cell lines (e.g., HEK293 for GPCR studies) .

- Batch Variability Analysis : Compare results from different synthesis batches using LC-MS to rule out impurities (e.g., residual solvents or byproducts) as confounding factors .

- Cross-Platform Validation : Correlate in vitro data with in silico docking simulations (AutoDock Vina) to identify binding affinities and validate mechanistic hypotheses .

Q. What advanced techniques optimize the compound’s stability in aqueous formulations for pharmacological studies?

- Methodology :

- pH Stability Profiling : Conduct accelerated stability studies (40°C/75% RH) across pH 3–7. Use phosphate buffers and analyze degradation via HPLC-UV. Optimal stability is typically observed at pH 4–5 .

- Lyophilization : Prepare 10 mM solutions with cryoprotectants (5% trehalose), freeze at -80°C, and lyophilize for 48 hrs. Reconstitute in deionized water and confirm integrity via FTIR (amine N-H stretch at 3300 cm⁻¹) .

Q. How can mechanistic studies differentiate between direct and indirect interactions of this compound with cellular targets?

- Experimental Design :

- Knockout Models : Use CRISPR-Cas9 to silence putative targets (e.g., monoamine transporters) in cell lines and assess residual activity .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to confirm direct interactions. A negative ΔH indicates enthalpy-driven binding .

- Metabolomic Profiling : Employ LC-MS/MS to track downstream metabolite changes (e.g., cAMP or Ca²⁺ levels) post-treatment to infer indirect pathways .

Contradictory Data Resolution

Q. How should researchers address discrepancies in reported solubility values for this compound?

- Resolution Workflow :

Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry. Note discrepancies due to polymorphic forms (e.g., hydrate vs. anhydrous) .

Temperature Dependence : Measure solubility at 25°C and 37°C. A >20% increase at higher temperatures suggests entropy-driven dissolution .

Ionic Strength Effects : Adjust PBS molarity (0.1–1.0 M NaCl) to evaluate salt-induced precipitation, common in amine hydrochlorides .

Methodological Best Practices

Q. What are the best practices for storing this compound to ensure long-term stability?

- Storage Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products